2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane
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Overview
Description
2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and two methyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 2,3-dimethylbutane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives such as 2-(aminomethyl)-1-methoxy-2,3-dimethylbutane.
Oxidation Reactions: Products include 2-(chloromethyl)-1-formyl-2,3-dimethylbutane.
Reduction Reactions: Products include 2-methyl-1-methoxy-2,3-dimethylbutane.
Scientific Research Applications
2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-methoxy-2,3-dimethylpentane
- 2-(Chloromethyl)-1-ethoxy-2,3-dimethylbutane
- 2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane
Uniqueness
2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloromethyl and a methoxy group allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C8H17ClO |
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Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-2-(methoxymethyl)-2,3-dimethylbutane |
InChI |
InChI=1S/C8H17ClO/c1-7(2)8(3,5-9)6-10-4/h7H,5-6H2,1-4H3 |
InChI Key |
LGPACPHTFGCWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(COC)CCl |
Origin of Product |
United States |
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